
Ifidancitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ifidancitinib (ATI-50002) is a potent and selective inhibitor of JAK kinases 1/3. It can be used in studies of allergies, asthma, and autoimmune diseases .
Synthesis Analysis
Ifidancitinib is used to treat alopecia areata with oral and topical formulations . The efficacy of a 0.46% ifidancitinib solution on non-segmental facial vitiligo was investigated through a phase 2, open-label study .Molecular Structure Analysis
The molecular formula of Ifidancitinib is C20H18FN5O3 . The exact mass is 395.39 .Chemical Reactions Analysis
Ifidancitinib is a dual JAK1/3 inhibitor . It is involved in the JAK/STAT pathway, which is important in vitiligo, via inhibiting melanogenesis, inducing apoptosis of melanocytes, and further recruiting T cells to the skin .Physical And Chemical Properties Analysis
The molecular weight of Ifidancitinib is 395.39 . It is a solid, off-white to light yellow substance .Scientific Research Applications
Treatment of Alopecia Areata (AA) : Ifidancitinib has shown significant effectiveness in inducing hair regrowth in AA-affected mice. This is attributed to its ability to disrupt gamma chain (γc) cytokine signaling, essential for T cell development, activation, and homeostasis (Dai et al., 2022).
Reduction of AA-associated Inflammation : In Ifidancitinib-treated mice, there was a notable decrease in AA-associated inflammation. This suggests Ifidancitinib's potential in mitigating inflammatory responses in autoimmune conditions.
Impact on T Cell Populations : The treatment led to a significant decrease in CD44+CD62L- CD8+ T effector/memory cells, which are associated with the pathogenesis of AA. This points to Ifidancitinib’s role in modulating specific T cell populations.
Induction of T Cell Exhaustion : The use of Ifidancitinib was associated with the induction of T cell exhaustion, marked by the high expression of the co-inhibitory receptor PD-1 on effector/memory CD8+ T cells and a decrease in IFN-γ production. This mechanism can be crucial for reversing autoimmune diseases like AA.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[[2-(4-fluoro-3-methoxy-5-methylanilino)-5-methylpyrimidin-4-yl]amino]-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-10-6-13(8-16(28-3)17(10)21)24-19-22-9-11(2)18(26-19)23-12-4-5-15-14(7-12)25-20(27)29-15/h4-9H,1-3H3,(H,25,27)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFMQDVLFYKOPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)NC2=NC=C(C(=N2)NC3=CC4=C(C=C3)OC(=O)N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ifidancitinib | |
CAS RN |
1236667-40-5 |
Source


|
| Record name | Ifidancitinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236667405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ifidancitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16191 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ifidancitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R105E71J13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


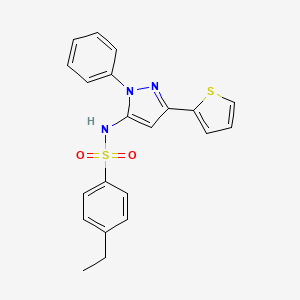
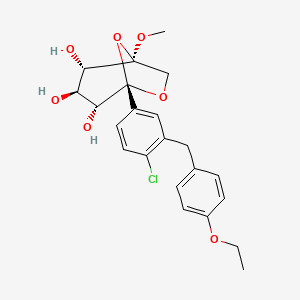
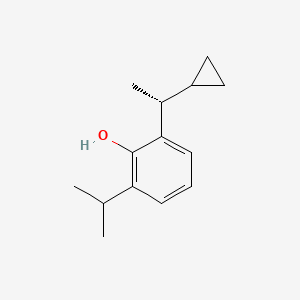
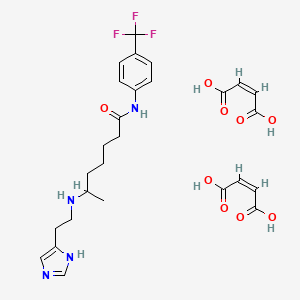
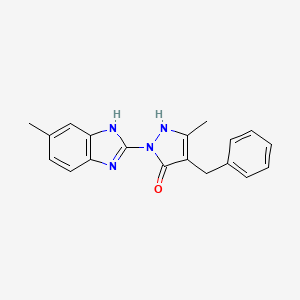
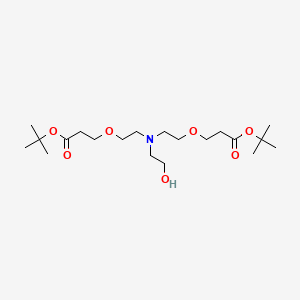
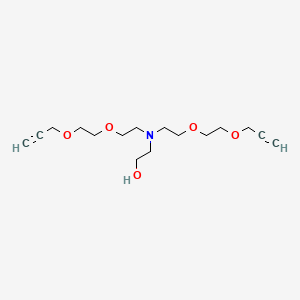
![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)
![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)